molecular formula C23H23N3 B11991646 N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine

N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine

Cat. No.: B11991646
M. Wt: 341.4 g/mol
InChI Key: BMEXFKHUJAIVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine: is a complex organic compound with a molecular formula of C23H23N3. This compound is characterized by its unique structure, which includes a naphthalene ring and a quinoline ring, both of which are aromatic systems. The presence of these rings contributes to the compound’s stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.

    Attachment of the Naphthalene Ring: The naphthalene ring can be introduced through a Friedel-Crafts alkylation reaction, where naphthalene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Ethane-1,2-diamine Backbone: This involves the reaction of ethylenediamine with formaldehyde and a secondary amine, followed by reduction to form the desired diamine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace hydrogen atoms on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline-N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Studied for its potential as a fluorescent probe due to its aromatic structure and ability to interact with biological molecules.

    Medicine: Investigated for its potential as an anticancer agent, given its ability to intercalate with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, it can bind to proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: Similar in structure but with a pyridine ring instead of a naphthalene ring.

    N1,N2-Dimesitylethane-1,2-diamine: Contains mesityl groups instead of naphthalene and quinoline rings.

    N-(1-naphthyl)ethylenediamine: Similar but lacks the quinoline ring.

Uniqueness

N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine is unique due to the presence of both naphthalene and quinoline rings, which contribute to its stability, reactivity, and diverse range of applications in scientific research.

Properties

Molecular Formula

C23H23N3

Molecular Weight

341.4 g/mol

IUPAC Name

N',N'-dimethyl-N-(2-naphthalen-2-ylquinolin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C23H23N3/c1-26(2)14-13-24-23-16-22(25-21-10-6-5-9-20(21)23)19-12-11-17-7-3-4-8-18(17)15-19/h3-12,15-16H,13-14H2,1-2H3,(H,24,25)

InChI Key

BMEXFKHUJAIVFD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.